4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
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Overview
Description
“4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid” is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom . Thiophene derivatives are essential in various fields due to their diverse properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Scientific Research Applications
Electronic Properties Tuning in Conjugated Polythiophenes : 3-Fluoro-4-hexylthiophene, a similar compound, has been synthesized for studying its potential in tuning the electronic properties of conjugated polythiophenes. This research is significant for material science, particularly in the development of electronic devices (Gohier, Frère, & Roncali, 2013).
Material Science and Pharmaceutical Applications : The crystal structure of a related compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was studied, highlighting the importance of substituted thiophenes in material science and pharmaceuticals, with applications ranging from antibacterial to antiproliferative activities (Nagaraju et al., 2018).
Solid-Phase Synthesis of Protected Peptide Acids : A study described the use of a thiophene-based linker, THAL (Thiophene Acid Labile), for the solid-phase synthesis of peptide carboxylic acids. This highlights its utility in peptide synthesis, which is crucial in drug development and biochemistry (Isidro-Llobet et al., 2008).
Antimicrobial Activity of Schiff Bases : A study on novel Schiff bases using a structurally similar compound, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, showed antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Puthran et al., 2019).
Synthesis of Mono- and Di-alkyl Ethers : Research on methyl 3-hydroxythiophene-2-carboxylate, a related compound, showed a new route to synthesize mono- and di-alkyl ethers, which are valuable in organic synthesis and chemical engineering (Corral & Lissavetzky, 1984).
Electrochemistry and Selective Esterification Studies : Another study focused on the synthesis and selective esterification of ethylenedioxythiophene functionalized with tetrathiafulvalene, demonstrating applications in electrochemistry and material science (Zhang et al., 2014).
Mass Spectral Analysis of Substituted Thiophene-2-Carboxylic Acids : Mass spectra analysis of substituted thiophene-2-carboxylic acids, including those with structural similarities, has been conducted to differentiate isomeric compounds, which is important in analytical chemistry (Fisichella et al., 1982).
Coordination Polymers and Electrochemical Behaviors : A study explored the effects of carboxylates, including thiophenedicarboxylic acid, on the assembly of Ni(II) coordination polymers, with applications in electrochemistry and material science (Zhao et al., 2020).
Electropolymerization and Electrochromic Performances : Research into the electropolymerization and electrochromic performances of novel tetrathiafulvalene–thiophene assemblies has implications for material science, particularly in the development of smart materials and coatings (Li et al., 2020).
Anti-Breast Cancer Agents : A study on the synthesis and biological evaluation of compounds, including one with a 5-fluoro-2-hydroxyphenyl substituent, as potential anti-breast cancer agents, indicates the pharmaceutical applications of thiophene-based compounds (Karthikeyan et al., 2017).
Pharmacological Aspects and Biofilm Inhibition : Research on the pharmacological aspects of thiophene derivatives, including their biofilm inhibition and anti-thrombolytic activities, underscores their potential in medicinal chemistry and drug development (Ikram et al., 2015).
Future Directions
Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTMQRCQJZKQLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CSC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684332 |
Source
|
Record name | 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
CAS RN |
1261936-09-7 |
Source
|
Record name | 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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